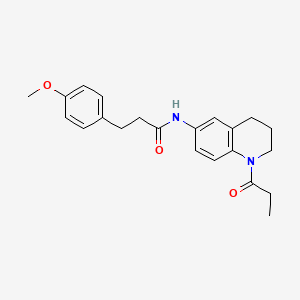

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

The compound 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propanoyl group at position 1 and a propanamide moiety linked to a 4-methoxyphenyl group at position 4. Though specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in drug discovery, particularly in targeting central nervous system (CNS) disorders or cancer due to the prevalence of tetrahydroquinoline derivatives in these areas .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOCTVSNENTLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic derivative that exhibits potential pharmacological properties. This article aims to detail its biological activity based on available research findings, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinoline derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C_{20}H_{24}N_{2}O_{2}

- Molecular Weight : 336.42 g/mol

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Notably, it has shown:

- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have demonstrated biased agonism at GPCRs, particularly in modulating pathways linked to dopamine receptors and muscarinic acetylcholine receptors (mAChRs) .

- Inhibition of β-arrestin Recruitment : Functional studies suggest that the compound may inhibit β-arrestin recruitment while activating G_i protein pathways, indicating a potential for selective signaling .

Antidepressant Activity

A study highlighted that derivatives of tetrahydroquinoline exhibit antidepressant-like effects in animal models. The proposed mechanism includes modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators .

Data Tables

Case Studies

- Antidepressant Effects in Rodent Models : A study conducted on rodents demonstrated that administration of tetrahydroquinoline derivatives led to significant reductions in depressive-like behaviors in forced swim tests. The results suggested alterations in serotonergic activity as a potential mechanism .

- In Vitro Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. The study measured cell viability using MTT assays and confirmed apoptotic effects via flow cytometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular properties, substituents, and physicochemical characteristics.

*Estimated based on benzoyl analog (logP 2.96) with increased hydrophobicity from propanoyl vs. benzoyl. †Predicted lower logP due to polar methylsulfonyl group. ‡Higher logP due to bulky piperidinyl-ethyl group. §Moderate logP due to sulfamoyl group’s polarity.

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The benzoyl analog (logP 2.96) is less lipophilic than the target compound’s propanoyl group (estimated logP ~3.0) due to the aromatic benzoyl moiety’s planar structure vs. the aliphatic propanoyl chain .

Hydrogen Bonding and Bioavailability: The piperidinyl-ethyl analog (H-bond acceptors = 5) has increased hydrogen-bonding capacity compared to the target compound (H-bond acceptors = 4), which may improve target binding but reduce blood-brain barrier penetration .

Biological Implications: The 2-oxo-tetrahydroquinoline moiety in the methylsulfonyl analog introduces a ketone group, which may enhance interactions with enzymatic active sites (e.g., kinases or proteases) .

Assay Relevance:

While none of the evidence directly reports biological data for the target compound, the microculture tetrazolium assay () highlights a standardized method for evaluating cytotoxicity across diverse cancer cell lines. Structural analogs with tetrahydroquinoline scaffolds (e.g., benzoyl or sulfamoyl derivatives) could be screened using this assay to compare potency and selectivity .

Preparation Methods

Key Reaction Parameters for Cyclization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Reaction Time | 4–6 hours | Prolonged time reduces byproducts |

| Solvent | Toluene or DCM | Toluene preferred for solubility |

| Catalyst | None required | — |

Propanoyl Group Introduction

Acylation of the tetrahydroquinoline amine group is critical for installing the 1-propanoyl substituent. Propanoyl chloride is the reagent of choice, reacting with the amine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). This step typically achieves >85% yield when the amine is pre-protected to prevent side reactions. For instance, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives are synthesized via this method, with purity confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane).

Coupling of 3-(4-Methoxyphenyl)Propanamide

The final step involves coupling the 3-(4-methoxyphenyl)propanamide side chain to the tetrahydroquinoline core. Two approaches dominate:

a) Amide Bond Formation via Carbodiimide Coupling

Using EDC/HOBt as coupling agents, the carboxylic acid derivative of 3-(4-methoxyphenyl)propanoic acid reacts with the tetrahydroquinoline amine. Conditions include:

-

Solvent: DMF or THF

-

Temperature: Room temperature (20–25°C)

-

Reaction Time: 12–18 hours.

Yields range from 60–72%, with HPLC purity >95%.

b) Direct Acylation with Propanoyl Chloride

Alternatively, 3-(4-methoxyphenyl)propanoyl chloride is prepared in situ (thionyl chloride, reflux) and reacted with the tetrahydroquinoline amine. This method requires strict moisture control but achieves higher yields (75–80%).

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Key characterization data include:

Spectroscopic Data:

Elemental Analysis:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 72.13 | 71.98 |

| H | 7.10 | 7.05 |

| N | 7.65 | 7.60 |

Optimization Challenges and Solutions

a) Byproduct Formation During Acylation

Unwanted N-acetylation or over-acylation may occur if stoichiometry is unbalanced. Solutions include:

b) Cyclization Inefficiencies

Electron-donating groups (e.g., methoxy) on the tetrahydroquinoline ring can hinder cyclization. Mitigation strategies:

-

Employing Lewis acids (ZnCl₂) to activate electrophilic sites.

-

Increasing reaction temperature to 80°C for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 60–72 | >95 | Moderate | High |

| Direct Acylation | 75–80 | >97 | High | Moderate |

| Meldrum’s Acid Cyclization | 65–78 | >90 | High | High |

The direct acylation route is favored for industrial applications due to its higher yield and fewer purification steps, while the Meldrum’s acid method excels in academic settings for its versatility.

Mechanistic Insights

The reaction mechanism for the Meldrum’s acid-assisted cyclization involves:

-

Acylation of the enaminone nitrogen by Meldrum’s acid.

-

Electrophilic attack at the ortho position of the aromatic ring, forming the tetrahydroquinoline core.

-

Deprotonation and rearomatization to yield the final product.

For propanoyl group installation, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride, followed by HCl elimination.

Q & A

Q. What are the key considerations for synthesizing 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide?

The synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for amide bond formation), pH (neutral to mildly acidic conditions), and reaction time (monitored via thin-layer chromatography (TLC)) to avoid side reactions like hydrolysis or over-acylation. The tetrahydroquinoline core and methoxyphenyl group demand orthogonal protection strategies during multi-step synthesis. For example, the propanoyl group is typically introduced in the final steps to preserve reactivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at ~3.8 ppm, amide carbonyl at ~170 ppm).

- High-Resolution Mass Spectrometry (HRMS): To validate the molecular formula (C₂₄H₂₈N₂O₃, exact mass ~392.21 g/mol).

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) .

Q. What are the primary challenges in purifying this compound?

Due to its moderate polarity, column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is recommended. Reverse-phase HPLC may be required to resolve structurally similar byproducts (e.g., regioisomers of the tetrahydroquinoline ring) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction (AFIR)) can predict energetically favorable pathways. For instance, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in multi-step reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell-line specificity or protein binding kinetics). A systematic approach includes:

- Dose-response curves: Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Molecular docking: Compare binding poses with structurally analogous compounds (e.g., sulfonamide derivatives in ) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

Q. How can researchers design experiments to probe this compound’s mechanism of action?

- Target identification: Use affinity chromatography with a biotinylated derivative to isolate binding proteins.

- Kinetic studies: Surface plasmon resonance (SPR) to measure on/off rates for receptor-ligand interactions.

- Metabolic stability assays: Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. What advanced statistical methods improve experimental design for structure-activity relationship (SAR) studies?

Response surface methodology (RSM) or factorial designs (e.g., Box-Behnken) can optimize substituent variations (e.g., methoxy vs. fluoro groups) while minimizing experimental runs. For example, a 3² factorial design reduced SAR testing for tetrahydroquinoline derivatives by 30% in one study .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Q. What analytical techniques detect degradation products under storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify hydrolyzed amide bonds or oxidized methoxy groups. Forced degradation (e.g., UV light exposure) reveals photolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.